

solubility and preparation of TL13-112 for experiments

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An Application Note and Protocol Guide for the Use of TL13-112

Introduction

TL13-112 is a highly potent and selective degrader of Anaplastic Lymphoma Kinase (ALK).[1] [2] It is classified as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from cells.[3] **TL13-112** accomplishes this by linking an ALK inhibitor, Ceritinib, to Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. [4] This dual binding brings ALK into close proximity with the E3 ligase complex, leading to the ubiquitination of ALK and its subsequent degradation by the 26S proteasome.[3] This mechanism of targeted protein degradation offers a powerful strategy to inhibit ALK signaling in cancer cells and overcome resistance mechanisms associated with traditional kinase inhibitors. [2]

This document provides detailed protocols for the solubilization and preparation of **TL13-112** for both in vitro and in vivo experiments, summarizes its biological activity, and illustrates its mechanism of action.

Physicochemical Properties



Property	Value	Reference
Molecular Weight	1002.57 g/mol	
Formula	C49H60CIN9O10S	
CAS Number	2229037-19-6	
Purity	≥98% (HPLC)	
Appearance	Powder	[1]

Solubility and Solution Preparation Solubility Data

Proper dissolution is critical for experimental success. Use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can reduce solubility.[1]

Solvent	Maximum Concentration	Comments	Reference
DMSO	50 mM (50.13 mg/mL)	-	
DMSO	100 mg/mL (99.74 mM)	May require ultrasonic warming to 60°C.	[1][4]

Preparation of Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Materials:

- TL13-112 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials



Protocol:

- Equilibrate the TL13-112 vial to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of TL13-112 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 10.03 mg of TL13-112 (based on MW 1002.57).
- Add the appropriate volume of anhydrous DMSO to the powder.
- Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate
 the vial in a water bath or warm to 37°C to aid dissolution.[5]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1]
- Store the aliquots as recommended in the Storage and Stability section.

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration.

Protocol:

- Thaw a single-use aliquot of the 10 mM TL13-112 DMSO stock solution.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final working concentrations (e.g., 1 nM to 1 μ M).
- Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤0.1%. Prepare a vehicle control using the same final concentration of DMSO.
- Add the diluted TL13-112 to the cell cultures and incubate for the desired experimental duration (e.g., 16 hours for maximum degradation).[6]



Preparation of Formulations for In Vivo Experiments

The following are two example formulations for preparing **TL13-112** for administration in animal models. The optimal formulation may vary depending on the animal model and administration route.

Protocol 1: PEG300/Tween80 Formulation[1]

- Prepare a high-concentration stock of **TL13-112** in DMSO (e.g., 100 mg/mL).
- To prepare 1 mL of dosing solution, add 50 μ L of the 100 mg/mL DMSO stock to 400 μ L of PEG300.
- · Mix until the solution is clear.
- Add 50 μL of Tween80 to the mixture and mix until clear.
- Add 500 μL of sterile ddH₂O to bring the final volume to 1 mL.
- This solution should be prepared fresh and used immediately for optimal results.[1]

Protocol 2: Corn Oil Formulation[1]

- Prepare a stock solution of TL13-112 in DMSO (e.g., 12 mg/mL).
- To prepare 1 mL of dosing solution, add 50 μL of the 12 mg/mL DMSO stock to 950 μL of sterile corn oil.
- Mix thoroughly until a uniform suspension is achieved.
- This solution should be prepared fresh and used immediately.[1]

Mechanism of Action and Signaling Pathway

TL13-112 functions as a PROTAC to induce the degradation of ALK. It forms a ternary complex with ALK and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein.[3] This ablates downstream signaling pathways

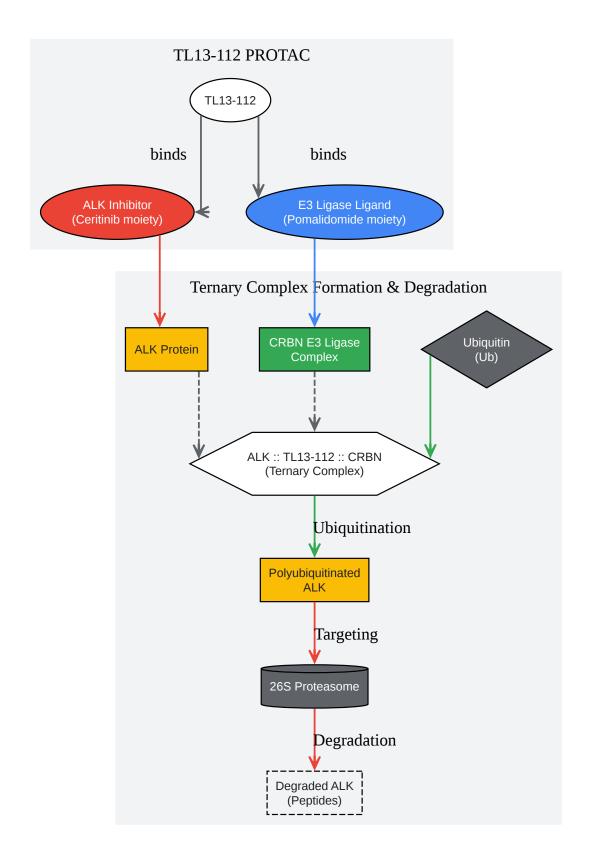




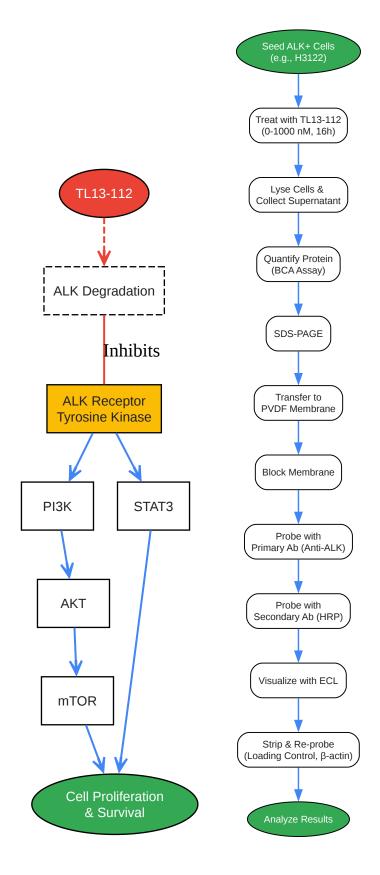


critical for cancer cell proliferation and survival, such as the STAT3 and PI3K/AKT/mTOR pathways.[7][8]









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